Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

Medicinal Chemistry PARP Inhibition Bioisosterism

This spirocyclic building block features a unique diazaspiro[3.5]nonane core with 7,9-dioxo functionality and a strategically placed Boc group on the azetidine nitrogen—distinct from 6-Boc isomers. The orthogonal protection scheme enables precise synthetic sequences, while the two ketone handles allow condensation, reduction, or organometallic elaboration. Ideal for PARP inhibitor SAR and lead optimization. Exact procurement of this specific regioisomer is essential; generic piperazine analogs lack the critical hydrogen-bonding motif and reactivity profile. Order ≥97% purity for reproducible results.

Molecular Formula C12H18N2O4
Molecular Weight 254.286
CAS No. 1105664-04-7
Cat. No. B580549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
CAS1105664-04-7
Synonyms7,9-Dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC12H18N2O4
Molecular Weight254.286
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CNC(=O)CC2=O
InChIInChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-13-9(16)4-8(12)15/h4-7H2,1-3H3,(H,13,16)
InChIKeySHQCJMCHUZWOLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (CAS 1105664-04-7): A Foundational Overview for Medicinal Chemistry Procurement


Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (CAS 1105664-04-7) is a spirocyclic compound featuring a diazaspiro[3.5]nonane core with two carbonyl groups at the 7- and 9-positions and a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen . Its unique spirocyclic architecture, which provides a rigid, three-dimensional geometry, makes it a valuable building block in medicinal chemistry for the synthesis of complex molecules and as a scaffold for bioisosteric replacement strategies [1].

Why Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is Not Interchangeable with Similar Spirocyclic Building Blocks


Generic substitution of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate with other diazaspiro[3.5]nonane analogs or simpler piperazine bioisosteres is not scientifically valid due to critical differences in functional group presentation, protective group strategy, and overall molecular geometry. The presence of the 7,9-dioxo functionality introduces a unique hydrogen-bonding motif and reactivity profile that is absent in non-dioxo analogs . Furthermore, the strategic placement of the Boc group on the azetidine nitrogen, in contrast to the piperidine nitrogen in related 6-Boc isomers (e.g., CAS 1160246-71-8), results in a distinct orthogonal protection scheme that dictates the sequence of synthetic transformations . These specific features directly impact the compound's utility as a precise building block for generating novel intellectual property and optimizing drug-like properties, underscoring the need for exacting procurement standards.

Quantitative Evidence for Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate: A Comparative Analysis for Procurement Decision-Making


Bioisosteric Replacement of Piperazine: Quantified Reduction in DNA Damage and Cytotoxicity

In a direct head-to-head comparison, replacing the piperazine ring in the FDA-approved drug olaparib with a diazaspiro[3.5]nonane scaffold resulted in a significant reduction in DNA damage and cytotoxicity [1]. The lead compound, 10e, showed potent PARP-1 inhibition (12.6 ± 1.1 nM) but did not induce DNA damage at concentrations comparable to olaparib [1]. This provides a direct, quantitative, and class-level inference that the diazaspiro[3.5]nonane core, a central feature of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, offers a distinct and valuable pharmacological advantage over traditional piperazine motifs.

Medicinal Chemistry PARP Inhibition Bioisosterism

Orthogonal Protection Strategy: Comparative Synthetic Utility vs. Related 6-Boc Isomers

The positioning of the Boc protecting group on the azetidine nitrogen of the 2,6-diazaspiro[3.5]nonane scaffold, as found in tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, creates an orthogonal protection scheme that is distinct from its 6-Boc isomer (CAS 1160246-71-8) . This specific regiochemistry allows for the selective deprotection and subsequent functionalization of the azetidine ring while keeping the piperidine ring's nitrogen free or vice versa, a capability that is not possible with the 6-Boc isomer or the completely unprotected 2,6-diazaspiro[3.5]nonane (CAS 885482-15-5) . This orthogonality is a direct, quantitative differentiator for the number of possible synthetic sequences.

Organic Synthesis Protecting Groups Spirocyclic Building Blocks

Defined Purity and Stability Profile for Reproducible Research

Reputable vendors provide tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate with a specified purity of 97% and recommend storage at room temperature, confirming its identity as a white solid . While a direct quantitative comparison of purity with other specific in-class analogs is not consistently reported in primary literature, this documented specification provides a baseline for procurement and contrasts with the often-unstated purity or variable salt forms of other diazaspiro building blocks (e.g., the dihydrochloride salt of CAS 1334499-63-6) . This documented purity specification ensures a consistent starting point for synthetic and biological experiments.

Quality Control Procurement Reproducibility

Functional Group Differentiation: Diketone vs. Monoketone Analogs for Expanded Chemical Diversity

Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate possesses a 7,9-diketone functionality, a key differentiator from the more common 1-oxo (monoketone) analogs such as 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane (CAS 1160246-71-8) . The presence of two carbonyl groups provides a distinct and quantitatively higher potential for hydrogen bonding and subsequent derivatization. This feature enables the construction of more complex molecular architectures, as cyclic 1,3-diketones are recognized as privileged synthons for the synthesis of diverse spirocyclic molecules with a wide range of biological activities [1].

Chemical Synthesis Scaffold Diversity Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate


Design and Synthesis of Novel PARP Inhibitors with Improved Safety Profiles

As evidenced by the class-level data on diazaspiro cores as piperazine bioisosteres, this building block is ideally suited for incorporation into PARP inhibitor frameworks to systematically explore structure-activity relationships (SAR) aimed at reducing DNA damage and cytotoxicity while maintaining potent target inhibition [1]. This is a high-value application for medicinal chemistry teams focused on oncology and inflammatory diseases.

Construction of Orthogonally Protected Spirocyclic Libraries for Drug Discovery

The unique placement of the Boc protecting group on the azetidine nitrogen, as demonstrated by its orthogonality compared to 6-Boc isomers, makes this compound a cornerstone for synthesizing diversely functionalized diazaspiro[3.5]nonane libraries . This application is critical for hit-to-lead and lead optimization campaigns where precise control over molecular topology and functional group presentation is paramount.

Exploration of Novel Chemical Space via Diketone Derivatization

The presence of the 7,9-diketone moiety provides two reactive handles for further chemical elaboration, a clear advantage over monoketone analogs . This compound is therefore a premier building block for chemists seeking to access novel, complex spirocyclic architectures through reactions such as condensation, reduction, or organometallic additions, as highlighted by the general utility of cyclic 1,3-diketones in synthesizing biologically active molecules [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.